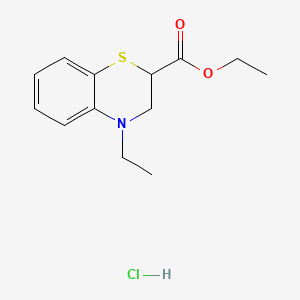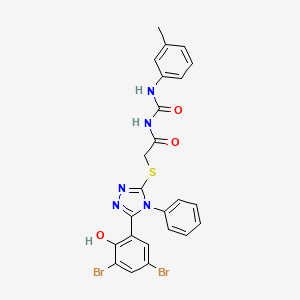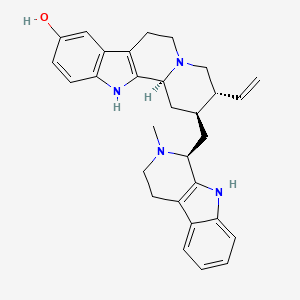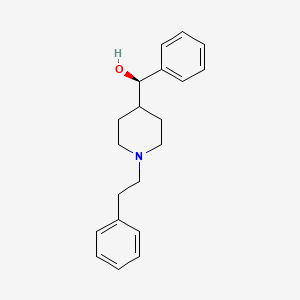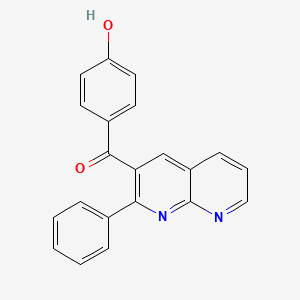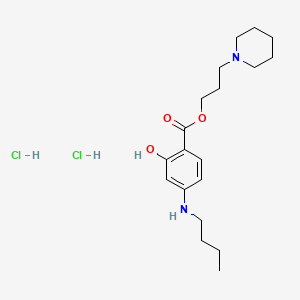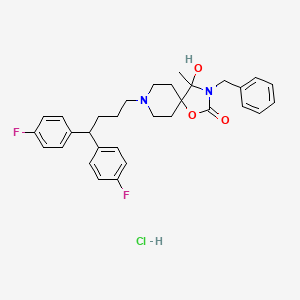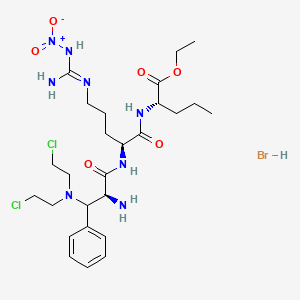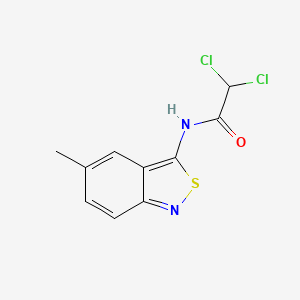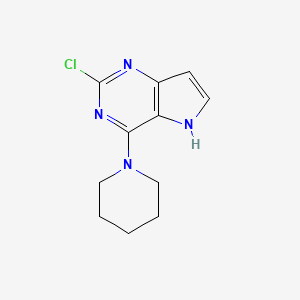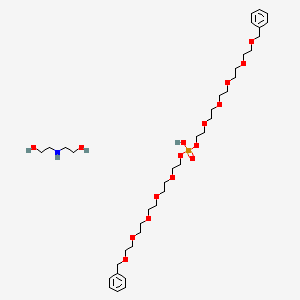
Acetamide, 2-(2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a piperazine ring substituted with diphenylmethyl and ethoxy groups. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
The synthesis of Acetamide, 2-(2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride involves multiple steps, starting with the preparation of the piperazine ring. The piperazine is then substituted with diphenylmethyl and ethoxy groups through a series of nucleophilic substitution reactions. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which increases the compound’s solubility and stability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The piperazine ring can be reduced under specific conditions to form secondary amines.
Substitution: The diphenylmethyl group can be substituted with other aromatic or aliphatic groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, 2-(2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring and diphenylmethyl group play crucial roles in binding to these targets, modulating their activity. The ethoxy groups enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Compared to other similar compounds, Acetamide, 2-(2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
Acetamide, N-(2,4-dimethylphenyl)-: Known for its use in organic synthesis and as an intermediate in pharmaceutical production.
Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)-: Studied for its potential biological activities and applications in medicinal chemistry.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
83881-44-1 |
|---|---|
Molecular Formula |
C23H33Cl2N3O3 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
2-[2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethoxy]acetamide;dihydrochloride |
InChI |
InChI=1S/C23H31N3O3.2ClH/c24-22(27)19-29-18-17-28-16-15-25-11-13-26(14-12-25)23(20-7-3-1-4-8-20)21-9-5-2-6-10-21;;/h1-10,23H,11-19H2,(H2,24,27);2*1H |
InChI Key |
BVGHJNKEYURETK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



